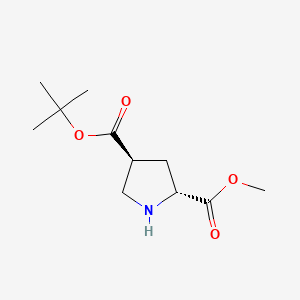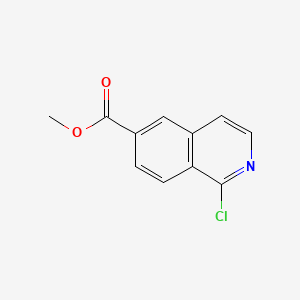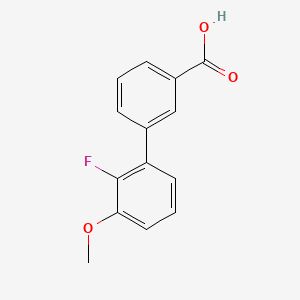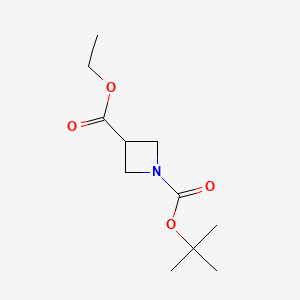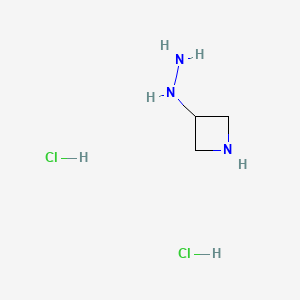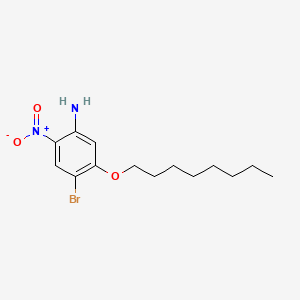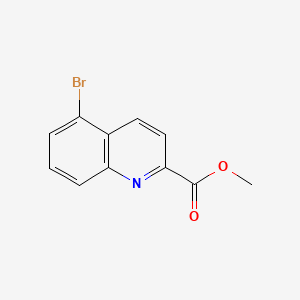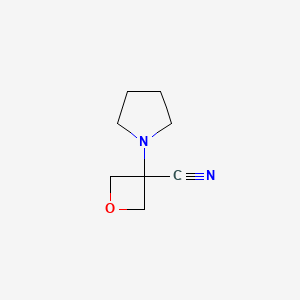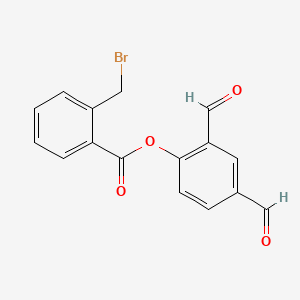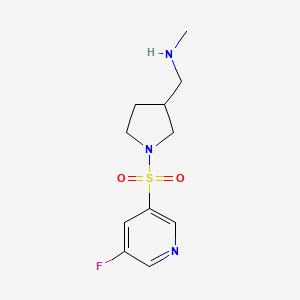
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is a chemical compound with the molecular formula C10H14FN3O2S and a molecular weight of 259.3 g/mol . This compound is characterized by the presence of a fluoropyridine group, a sulfonyl group, and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine is then subjected to sulfonylation to introduce the sulfonyl group. This intermediate is further reacted with a pyrrolidine derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine involves its interaction with specific molecular targets and pathways. The fluoropyridine group can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
- **1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
- **3-Pyrrolidinemethanamine, 1-[(5-fluoro-3-pyridinyl)sulfonyl]-
- **Other fluoropyridine derivatives
Uniqueness
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoropyridine group enhances its potential for interactions with biological targets, while the sulfonyl and pyrrolidine groups contribute to its stability and versatility in various applications .
Properties
IUPAC Name |
1-[1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2S/c1-13-5-9-2-3-15(8-9)18(16,17)11-4-10(12)6-14-7-11/h4,6-7,9,13H,2-3,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXZCHQQOWCAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)S(=O)(=O)C2=CN=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)
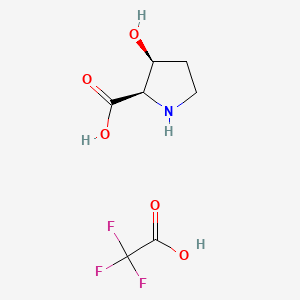
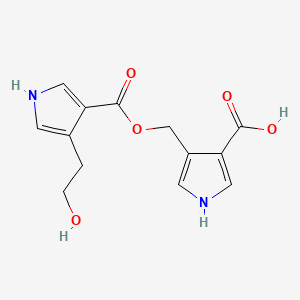
![2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B581151.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)
